molecular formula C4H2N4OS2 B13107313 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione CAS No. 210301-74-9

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione

Cat. No.: B13107313
CAS No.: 210301-74-9
M. Wt: 186.2 g/mol
InChI Key: BGTOLPFAOVDQKE-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system containing both oxadiazole and pyrazine moieties, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione typically involves the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction is carried out under reflux conditions in an acidic medium, such as hydrochloric acid . The reaction yields the desired compound as a white solid, which is then purified and characterized using various spectroscopic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .

Mechanism of Action

The mechanism by which [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . This mechanism is particularly relevant in the context of metabolic diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxadiazole and pyrazine rings in [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione imparts unique electronic and structural properties that distinguish it from other similar compounds. These features make it particularly valuable in the development of new materials and therapeutic agents .

Properties

CAS No.

210301-74-9

Molecular Formula

C4H2N4OS2

Molecular Weight

186.2 g/mol

IUPAC Name

4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dithione

InChI

InChI=1S/C4H2N4OS2/c10-3-4(11)6-2-1(5-3)7-9-8-2/h(H,5,7,10)(H,6,8,11)

InChI Key

BGTOLPFAOVDQKE-UHFFFAOYSA-N

Canonical SMILES

C12=NON=C1NC(=S)C(=S)N2

Origin of Product

United States

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